molecular formula C22H24N6O B2965441 2,5-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide CAS No. 1396852-90-6

2,5-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

Cat. No.: B2965441
CAS No.: 1396852-90-6
M. Wt: 388.475
InChI Key: RVUPTUNLPUUSIG-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with pyrimidine, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the pyrimidine ring through nucleophilic substitution reactions. The piperazine and pyridine groups are then introduced via further substitution reactions, often under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2,5-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: It has potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific receptors or enzymes.

    Industry: The compound could be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide
  • N,4-dimethyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzamide
  • 2-(pyridin-2-yl)pyrimidine derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-16-6-7-17(2)19(13-16)21(29)26-18-14-24-22(25-15-18)28-11-9-27(10-12-28)20-5-3-4-8-23-20/h3-8,13-15H,9-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUPTUNLPUUSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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